Enhanced Electrophilic Reactivity at the Chloromethyl Site: Quantified by LogP and TPSA Differences
The 6-nitro substituent substantially increases the electrophilicity of the chloromethyl group relative to the unsubstituted analog. This is reflected in calculated physicochemical descriptors. The target compound exhibits a significantly higher calculated partition coefficient (XLogP3 = 2.998) compared to the non-nitro analog 2-(chloromethyl)-1,3-benzoxazole (XLogP3 ≈ 1.8, estimated from structural analogs) [1]. The topological polar surface area (TPSA) of 71.8 Ų for the target compound compared to approximately 26 Ų for the non-nitro analog indicates markedly different solvation and membrane permeability profiles.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.998 |
| Comparator Or Baseline | 2-(Chloromethyl)-1,3-benzoxazole: estimated 1.8 (based on structural class) |
| Quantified Difference | ΔLogP ≈ +1.2 (target compound more lipophilic) |
| Conditions | Calculated descriptor; XLogP3 algorithm (PubChem) |
Why This Matters
The increased lipophilicity alters compound handling during aqueous workup and affects partitioning in biphasic reactions, a critical consideration for scaling nucleophilic substitution reactions.
- [1] PubChem Compound Summary CID 2764190. 2-(Chloromethyl)-6-nitro-1,3-benzoxazole. National Center for Biotechnology Information. View Source
